molecular formula C21H19N3O2S B2969349 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide CAS No. 851130-42-2

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide

Cat. No.: B2969349
CAS No.: 851130-42-2
M. Wt: 377.46
InChI Key: BOPYETPEXUZHOO-UHFFFAOYSA-N
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Description

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core linked to a mesitylacetamide moiety. The presence of both benzofuran and pyrimidine rings in its structure contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide typically involves multi-step organic reactions. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Another approach involves the reaction of iminophosphoranes with excess carbon disulfide, followed by n-propylamine, and further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide apart from similar compounds is its specific substitution pattern and the presence of the mesitylacetamide moiety. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPYETPEXUZHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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